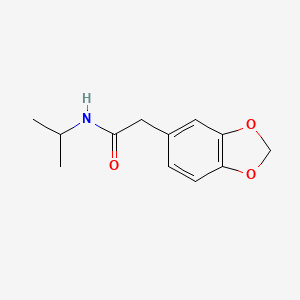
2-(5-Ethyloxolan-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethyloxolan-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H17NO. It is a derivative of oxolane (tetrahydrofuran) and contains an amine functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyloxolan-2-yl)ethan-1-amine typically involves the reaction of 5-ethyloxolane-2-carboxylic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amine group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Ethyloxolan-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-(5-Ethyloxolan-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Ethyloxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: Contains a primary amine and a hydroxyl group.
2-(Oxolan-2-yl)ethan-1-amine: Similar structure but lacks the ethyl group on the oxolane ring.
Uniqueness
2-(5-Ethyloxolan-2-yl)ethan-1-amine is unique due to the presence of the ethyl group on the oxolane ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer specific properties and applications .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2-(5-ethyloxolan-2-yl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-2-7-3-4-8(10-7)5-6-9/h7-8H,2-6,9H2,1H3 |
InChI-Schlüssel |
KTYNWUWOWAWGRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(O1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)





![tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13167362.png)
![({[4-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13167368.png)

![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13167381.png)

![2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13167384.png)

